Candidin

Descripción general

Descripción

Candidin is an antifungal antibiotic produced by the bacterium Streptomyces viridoflavus. It is particularly effective against fungi of the genus Candida, including Candida albicans. This compound is known for its ability to disrupt fungal cell membranes, making it a valuable agent in the treatment of fungal infections.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Candidin is isolated from the fermentation broth of Streptomyces viridoflavus. The process involves cultivating the bacterium in a suitable medium, followed by extraction and purification of the compound. The fermentation broth is typically filtered to remove the bacterial cells, and the filtrate is subjected to solvent extraction to isolate this compound. The crude extract is then purified using techniques such as crystallization or chromatography to obtain this compound in its pure form .

Industrial Production Methods: In industrial settings, this compound production involves large-scale fermentation using bioreactors. The fermentation conditions, including temperature, pH, and nutrient composition, are optimized to maximize the yield of this compound. After fermentation, the broth is processed to extract and purify this compound, similar to the laboratory-scale methods but on a larger scale .

Análisis De Reacciones Químicas

Antifungal Compound Mechanisms and Reactions

Antifungal agents targeting Candida albicans often act through specific biochemical pathways. For example:

2,6-Dichlorodiphenylamine exhibits antifungal activity with an IC₅₀ of 4 nM for Candida albicans, likely through cyclooxygenase inhibition. Its synthesis involves acylation of diphenylamine with chloroacetyl chloride in toluene, followed by base-mediated rearrangement.

Azole compounds (e.g., fluconazole) inhibit ergosterol biosynthesis via cytochrome P450 51 (CYP51) complex binding. QSAR modeling shows substituents like trifluoromethyl groups enhance activity, with predicted IC₅₀ values correlating to experimental data .

Candidalysin (CL) , a virulence factor, forms pores in host membranes via polymerization. Atomic force microscopy reveals CL loops inserting into lipid bilayers, causing damage .

Fungal Metabolic Pathways

Candida albicans employs modified β-oxidation to degrade propionyl-CoA, bypassing the methyl citrate cycle. Key enzymes include Fox2p (enoyl-CoA hydratase) and Hpd1p (3-hydroxypropionate dehydrogenase), converting intermediates like 3-hydroxypropionate to acetyl-CoA .

Reaction Pathway :

Propionyl-CoA → 3-hydroxypropionyl-CoA → Hydroxypropionate → Malonate semialdehyde → Acetyl-CoA .

Antifungal Susceptibility Data

Mouthwashes show varying effectiveness against Candida isolates:

| Mouthwash | Time 1 (30s) | Time 2 (60s) |

|---|---|---|

| Nanosil | 50 CFU | 10 CFU |

| Chlorhexidine | 10 CFU | 5 CFU |

| Oral-B | 40 CFU | 10 CFU |

Small Molecule Inhibitors

CBR-5884 irreversibly inhibits phosphatidylserine synthase (Cho1), disrupting membrane lipid synthesis. Pre-incubation with Cho1 confirms covalent binding .

QSAR Models for azole derivatives reveal:

-

R² = 0.89 for linear models correlating molecular descriptors (e.g., topological polar surface area) to antifungal activity .

Virulence Factor Interactions

Candidalysin polymerization involves:

-

Oligomer formation in solution.

-

Loop closure via G4W mutation-sensitive regions.

Heterogeneous Drug Responses

Candida cells under fluconazole treatment exhibit two transcriptional states (Rd and Sd), linked to ribosomal stress and heat-shock responses . This heterogeneity complicates antifungal therapy efficacy .

Metabolic Adaptations

In zinc/copper exposure, C. albicans synthesizes compounds like Zn₃(PO₄)₂, suggesting bioremediation potential .

Key Findings from Diverse Sources

Aplicaciones Científicas De Investigación

Antifungal Activity

Candidin exhibits significant antifungal activity, making it a subject of interest in the treatment of candidiasis. Research has shown that this compound can effectively inhibit the growth of various Candida species, including Candida albicans. In vitro studies have demonstrated that this compound disrupts the cell membrane integrity of fungal cells, leading to cell death without exhibiting significant toxicity to mammalian cells .

Table 1: Comparative Antifungal Activity of this compound

| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Candida albicans | 0.5 µg/mL | |

| Candida glabrata | 1.0 µg/mL | |

| Candida tropicalis | 0.8 µg/mL |

Diagnostic Applications

Recent advancements have integrated this compound into diagnostic methodologies for detecting Candida infections. A novel approach using Electronic Noses (E-noses) has been proposed, which can analyze volatile organic compounds associated with candidemia. This method enhances diagnostic accuracy and reduces decision time for healthcare professionals . The incorporation of this compound in these diagnostic tools could potentially improve the identification process of fungal infections.

Therapeutic Applications

This compound's therapeutic potential extends beyond its antifungal properties. It has been investigated for its synergistic effects when combined with other antifungal agents, enhancing their efficacy against resistant strains of Candida. For instance, studies have shown that combining this compound with fluconazole results in a lower MIC compared to fluconazole alone . This combination therapy approach is crucial in addressing the rising issue of antifungal resistance.

Case Study: Combination Therapy with this compound

A study involving patients with recurrent vaginal candidiasis demonstrated that a treatment regimen incorporating this compound alongside standard antifungal therapy led to improved clinical outcomes and reduced recurrence rates . Patients reported fewer side effects and quicker recovery times.

Biotechnological Applications

This compound's properties are also being explored in biotechnological applications, particularly in the development of new antifungal agents and agricultural biopesticides. Its ability to target fungal pathogens makes it a candidate for use in crop protection against fungal diseases, potentially reducing reliance on synthetic fungicides.

Table 2: Potential Biotechnological Applications of this compound

| Application Type | Description |

|---|---|

| Agricultural Biopesticides | Use as a natural fungicide in crop protection |

| Drug Development | Formulation of new antifungal medications |

| Diagnostic Tools | Integration into E-nose technologies for detection |

Mecanismo De Acción

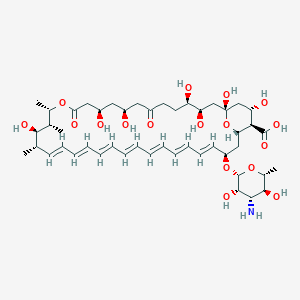

Candidin belongs to the polyene macrolide class of antibiotics, which includes other compounds such as amphotericin B and nystatin. These compounds share a similar mechanism of action, targeting ergosterol in fungal cell membranes. this compound is unique in its specific structural features, such as the presence of a C7 ketone and a C28–C29 alkene, which differentiate it from other polyene macrolides .

Comparación Con Compuestos Similares

Amphotericin B: Another polyene macrolide with potent antifungal activity.

Nystatin: A polyene macrolide used to treat fungal infections, particularly in the oral and gastrointestinal tracts.

Rimocidin: A polyene macrolide with a similar structure and antifungal properties

Candidin’s unique structural features and potent antifungal activity make it a valuable compound in both research and clinical settings.

Propiedades

IUPAC Name |

(1S,3R,4R,9S,11R,15S,16R,17R,18S,19E,21E,23E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,9,11,17,37-heptahydroxy-15,16,18-trimethyl-7,13-dioxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H71NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-36(53)35(52)20-19-31(49)21-32(50)22-33(51)23-39(55)62-29(3)28(2)42(27)56/h5-18,27-30,32-38,40-44,46,50-54,56-58,61H,19-26,48H2,1-4H3,(H,59,60)/b6-5+,9-7+,10-8+,13-11+,14-12+,17-15+,18-16+/t27-,28-,29-,30+,32+,33+,34-,35+,36+,37-,38-,40+,41-,42+,43+,44-,46-,47+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRQTOKMQLIMRF-KACBBQTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=CC=CC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(=O)CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C/C=C/C=C/C=C/C=C/C=C/[C@@H](C[C@H]2[C@@H]([C@H](C[C@](O2)(C[C@H]([C@@H](CCC(=O)C[C@H](C[C@H](CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)C(=O)O)O[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H71NO17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

922.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1405-90-9 | |

| Record name | Candidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1405-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Candidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001405909 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amphotericin B, 8,9-dideoxy-10-hydroxy-7-oxo- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.353 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CANDIDIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1N0J75483Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.